4-Nitrothiophene-2-carbonyl chloride
Description
4-Nitrothiophene-2-carbonyl chloride is a heterocyclic compound featuring a thiophene ring substituted with a nitro group (-NO2) at the 4-position and a carbonyl chloride (-COCl) group at the 2-position. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions.
Properties
CAS No. |
67998-17-8 |
|---|---|
Molecular Formula |
C5H2ClNO3S |
Molecular Weight |
191.59 g/mol |
IUPAC Name |
4-nitrothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5H2ClNO3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H |
InChI Key |
VJMMHJLOQNVXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carbonyl chloride typically involves the nitration of thiophene derivatives followed by chlorination. One common method includes the nitration of thiophene to produce 4-nitrothiophene, which is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Formation of 4-nitrothiophene-2-carboxamides or 4-nitrothiophene-2-carboxylates.
Reduction: Formation of 4-aminothiophene-2-carbonyl chloride.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
4-Nitrothiophene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules with potential therapeutic properties.
Medicine: Investigated for its role in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Nitrothiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for nucleophilic attack, leading to the formation of various derivatives. The nitro group, being an electron-withdrawing group, influences the reactivity of the thiophene ring, making it more susceptible to electrophilic substitution reactions .
Comparison with Similar Compounds
2-Thiophenecarbonyl Chloride
- Synthesis : Reacts with aromatic amines (e.g., 2-nitroaniline) to form carboxamides, as demonstrated in the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide .
- Reactivity : Lacks the electron-withdrawing nitro group, resulting in comparatively lower electrophilicity at the carbonyl carbon.
- Applications : Used to generate bioactive carboxamides with reported antibacterial and antifungal activities .
4-Chloropyridine-2-carbonyl Chloride Hydrochloride
- Structure : Pyridine ring with -Cl at the 4-position and -COCl at the 2-position.
- Synthesis : Prepared via reaction of 2-picolinic acid with thionyl chloride (SOCl2) and sodium bromide, yielding a 58% isolated product with a melting point of 34–38°C .
- Applications : Serves as a precursor for N-methylcarboxamides (e.g., compound 5 in ), which are intermediates in drug discovery .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Thiophene-2-carboxamide derivative with a 2-nitrophenyl group.
- Crystal Packing : Exhibits dihedral angles of 8.5–13.5° between the thiophene and benzene rings, influenced by weak C–H⋯O/S interactions .
- Bioactivity: Carboxamide derivatives of thiophene are associated with genotoxicity in mammalian cells, highlighting the importance of substituent positioning on biological effects .
Comparative Data Table
Key Research Findings
Electronic Effects: The nitro group in this compound significantly enhances electrophilicity at the carbonyl carbon compared to non-nitrated analogues like 2-thiophenecarbonyl chloride. This property is critical for reactions with weak nucleophiles (e.g., aromatic amines) . In pyridine analogues (e.g., 4-chloropyridine-2-carbonyl chloride), the electron-deficient ring system further activates the carbonyl group, though the basic nitrogen may complicate reaction pathways .
Stereochemical Considerations :
- Substituent positioning influences molecular planarity. For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings (8.5–13.5°) impacts crystal packing and intermolecular interactions . A nitro group on the thiophene (as in the target compound) could further distort planarity, altering solubility and reactivity.
Biological Implications: Thiophene carboxamides with nitroaryl groups exhibit genotoxicity, suggesting that the nitro group’s position (on the thiophene vs. aryl ring) may modulate toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
